molecular formula C15H12FN3O2S2 B2793322 2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide CAS No. 2034615-40-0

2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

Cat. No.: B2793322
CAS No.: 2034615-40-0
M. Wt: 349.4
InChI Key: VHSFJYLSAYZZNN-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal and pesticidal chemistry research. Its molecular structure incorporates several privileged pharmacophores, including a 1,2,4-oxadiazole ring, a thiophene moiety, and a thioether-linked acetamide chain. These features are commonly found in bioactive molecules and suggest potential for diverse biological activity. Compounds containing the 1,2,4-oxadiazole heterocycle have been investigated as selective T-type calcium channel inhibitors , which are targets for treating conditions such as neuropathic pain and epilepsy . Furthermore, structurally related thienylpyridyl- and thioether-containing acetamides have demonstrated promising insecticidal and fungicidal activities in agricultural research, acting as novel lead structures for insecticide innovation . The presence of the thioether group also provides a site for further metabolic and chemical derivatization, such as oxidation to sulfoxide or sulfone analogs, which can be utilized to modulate the compound's properties and activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S2/c1-9-17-14(21-19-9)12-6-7-22-15(12)18-13(20)8-23-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSFJYLSAYZZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide , with the molecular formula C12H12FN3O2SC_{12}H_{12}FN_3O_2S and a molecular weight of approximately 281.31 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action based on diverse scientific studies.

Chemical Structure

The structure of the compound includes a 4-fluorophenyl group linked via a thioether to an oxadiazole moiety. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities including:

  • Antimicrobial Activity
    • The presence of the thiophenyl and oxadiazole groups enhances the compound's ability to inhibit microbial growth.
    • In vitro studies have shown that derivatives containing oxadiazole rings exhibit potent antifungal and antibacterial activities against various pathogens.
  • Anticancer Properties
    • Compounds with oxadiazole frameworks have been reported to demonstrate cytotoxic effects against cancer cell lines.
    • The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

A study conducted on related compounds showed that derivatives with thiophenes and oxadiazoles exhibited significant activity against common pathogens such as E. coli and K. pneumoniae. The minimum inhibitory concentrations (MICs) ranged from 6 to 32 µg/mL, indicating strong efficacy compared to standard antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli8
Compound BK. pneumoniae16
Compound CFusarium oxysporum6

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. Notably, compounds with similar oxadiazole structures demonstrated IC50 values ranging from 4 to 10 µM against human colon cancer cells (HCT116), suggesting promising anticancer properties .

Case Study: Anticancer Screening

In a recent study, derivatives were screened for their cytotoxicity against HCT116 cells. The results indicated that certain modifications in the oxadiazole ring significantly enhanced their anticancer activity:

  • Compound D : IC50 = 4.363 µM
  • Compound E : IC50 = 8.250 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with thiol groups are known to interfere with enzyme activities crucial for microbial survival.
  • Induction of Reactive Oxygen Species (ROS) : Many oxadiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : These compounds may cause cell cycle arrest at various phases, inhibiting proliferation.

Comparison with Similar Compounds

1,2,4-Oxadiazole-Containing Analogs

  • Compound 28 (C₂₀H₁₄F₃N₆O₄): Features a 3-methyl-1,2,4-oxadiazole attached to a trifluoromethylpyrazole scaffold.
  • Compound 45 (): Contains a benzamide core with a 3-methyl-1,2,4-oxadiazol-5-ylmethylthio group. The substitution of a pyridinylaminoethyl chain may improve membrane permeability compared to the thiophen-2-yl group in the target compound .

Key Differences :

Property Target Compound Compound 28 Compound 45
Core Structure Thiophene-linked oxadiazole Pyrazole-linked oxadiazole Benzamide-linked oxadiazole
Molecular Weight (g/mol) ~395.42 (estimated) 459.10 ~480 (estimated)
Key Substituents 4-Fluorophenylthio Trifluoromethylpyrazole Dichloropyridinylaminoethyl

Triazole-Containing Analogs

  • 2-((4-Allyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)thio)-N-(2-Methoxyphenyl)acetamide (): Replaces the oxadiazole with a 1,2,4-triazole ring.
  • 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide () : Shares the 4-fluorophenylacetamide and thiophene motifs but substitutes oxadiazole with triazole. The ethyl group at position 4 may alter enzymatic degradation pathways .

Key Differences :

Property Target Compound Compound Compound
Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole 1,2,4-Triazole
Solubility Moderate (oxadiazole) Low (allyl/phenyl) Moderate (ethyl/thiophene)
Metabolic Stability High (oxadiazole) Variable (triazole) Moderate

Pharmacologically Active Analogs

  • Anti-Exudative Acetamides () : Derivatives with 1,2,4-triazole-3-ylthio groups demonstrated anti-inflammatory activity comparable to diclofenac sodium (8 mg/kg). The target compound’s oxadiazole ring may enhance potency due to greater stability .
  • Dihydroimidazo[2,1-b][1,3]thiazole Derivatives () : These compounds share the 4-fluorophenylacetamide group but incorporate a fused imidazothiazole system. The rigid structure may improve target selectivity but reduce synthetic accessibility .

Structural and Functional Insights

  • Role of 1,2,4-Oxadiazole : The oxadiazole ring in the target compound contributes to metabolic stability and hydrogen-bonding capacity, critical for prolonged activity .
  • Thiophene vs. Benzamide Linkers : Thiophene-based linkers (target compound) offer conformational restraint, whereas benzamide derivatives () provide flexibility for diverse interactions .
  • Fluorophenyl Substitution: The 4-fluorophenyl group enhances lipophilicity and bioavailability, a feature shared with ’s triazole analog but absent in non-fluorinated analogs like those in .

Q & A

Basic: What synthetic routes are employed to prepare 2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions , starting with the formation of the thiophene-oxadiazole core followed by coupling with the fluorophenylthioacetamide moiety. Key steps include:

  • Cyclization : Oxadiazole rings are formed via dehydrative cyclization of thioamide intermediates using reagents like DMF and bases (e.g., K₂CO₃) to control pH and temperature .
  • Thioether linkage : The thiophene-oxadiazole intermediate reacts with 4-fluorophenylthiol in the presence of coupling agents (e.g., EDCI/HOBt) under inert atmospheres .
  • Purification : Column chromatography or recrystallization ensures purity, with TLC monitoring to confirm reaction completion .
    Optimization : Reaction parameters (e.g., solvent polarity, temperature gradients) are systematically varied using design-of-experiment (DoE) approaches to maximize yield and minimize side products .

Basic: Which spectroscopic and chromatographic methods are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; oxadiazole C=O at ~170 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-F stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical molecular weight (e.g., C₁₆H₁₃FN₃O₂S₂ requires m/z 378.0485) .
  • X-ray Crystallography : Resolves 3D conformation, confirming dihedral angles between thiophene and oxadiazole rings .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial Screening : Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values; apoptosis is confirmed via flow cytometry .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2) quantify inhibition potency (Ki values) .

Advanced: How can density functional theory (DFT) calculations predict reactivity and electronic properties?

  • Molecular Orbitals : HOMO-LUMO gaps calculated via B3LYP/6-31G(d) basis sets indicate electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles .
  • Solvation Effects : Polarizable continuum models (PCM) simulate solvent interactions, predicting solubility trends (e.g., higher polarity solvents stabilize charge-separated intermediates) .
  • Reaction Pathways : Transition-state modeling identifies rate-limiting steps (e.g., cyclization barriers) to guide catalyst selection .

Advanced: How can contradictory biological activity data across studies be resolved?

  • Structural Analog Comparison : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophore requirements .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify trends in IC₅₀ or MIC values .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Substituent Scanning : Synthesize derivatives with varied substituents (e.g., 4-Cl, 3-NO₂ on the phenyl ring) and correlate changes with bioactivity .
  • 3D-QSAR Modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to predict activity cliffs .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., oxadiazole O/N atoms) .

Advanced: Which in vitro models assess metabolic stability and toxicity?

  • Hepatic Microsomes : Incubate with rat/human liver microsomes and quantify parent compound depletion via LC-MS to estimate metabolic half-life .
  • CYP450 Inhibition : Fluorescent probes (e.g., Vivid® assays) screen for CYP3A4/2D6 inhibition, a key toxicity marker .
  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium TA98/TA100 strains .

Advanced: What chiral resolution methods separate enantiomers of this compound?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases; enantiomeric excess (ee) is calculated from peak areas .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to DFT-simulated curves .
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively modifies one enantiomer .

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